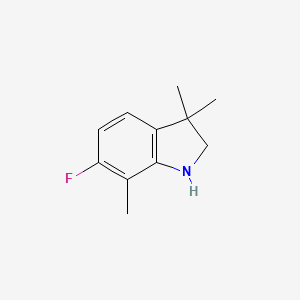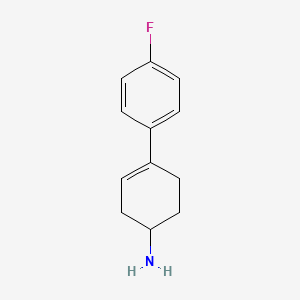
4-(2-Bromophenyl)azetidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Bromophenyl)azetidin-2-one is a chemical compound belonging to the azetidinone family. Azetidinones are four-membered lactams, which are cyclic amides. This compound is characterized by the presence of a bromine atom attached to the phenyl ring, which is further connected to the azetidinone core. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and organic synthesis.
Preparation Methods
The synthesis of 4-(2-Bromophenyl)azetidin-2-one can be achieved through several methods. One common approach involves the Staudinger reaction, which is a [2+2] cycloaddition of an imine with a ketene. This method allows for the formation of the azetidinone ring with high efficiency . Another method involves the use of microwave irradiation, which has been found to be a greener and more efficient alternative to conventional heating methods . Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
4-(2-Bromophenyl)azetidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides under specific conditions.
Reduction: Reduction reactions can convert the azetidinone ring to other functional groups.
Substitution: The bromine atom in the phenyl ring can be substituted with other groups through nucleophilic substitution reactions.
Acyloxylation: The compound can undergo acyloxylation at the 4-position, leading to the formation of benzoyloxy- and acetoxy-substituted derivatives.
Scientific Research Applications
4-(2-Bromophenyl)azetidin-2-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including antimitotic agents that target tubulin polymerization.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including spirocyclic compounds and other heterocycles.
Biological Studies: Its derivatives have been studied for their cytotoxic activity against cancer cell lines, making it a potential candidate for anticancer drug development.
Mechanism of Action
The mechanism of action of 4-(2-Bromophenyl)azetidin-2-one and its derivatives often involves the inhibition of tubulin polymerization. Tubulin is a protein that forms microtubules, which are essential for cell division. By binding to the colchicine binding site on tubulin, these compounds disrupt microtubule assembly, leading to cell cycle arrest and apoptosis in rapidly dividing cells . This mechanism is particularly relevant in the context of anticancer therapies.
Comparison with Similar Compounds
4-(2-Bromophenyl)azetidin-2-one can be compared with other azetidinone derivatives, such as:
Combretastatin A-4 (CA-4): A potent antimitotic agent that also targets tubulin polymerization.
Spiro-azetidin-2-one derivatives: These compounds exhibit diverse biological activities and are used in the synthesis of various bioactive molecules.
Other β-lactams: Including penicillin and cephalosporin antibiotics, which share the azetidinone core structure but have different biological activities.
Properties
Molecular Formula |
C9H8BrNO |
|---|---|
Molecular Weight |
226.07 g/mol |
IUPAC Name |
4-(2-bromophenyl)azetidin-2-one |
InChI |
InChI=1S/C9H8BrNO/c10-7-4-2-1-3-6(7)8-5-9(12)11-8/h1-4,8H,5H2,(H,11,12) |
InChI Key |
PWPWUIFCGZBFFG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC1=O)C2=CC=CC=C2Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(Benzyloxy)methyl]-1,2,4-oxadiazole-3-carboxylic acid](/img/structure/B13298830.png)




amine](/img/structure/B13298857.png)
![2-(But-2-en-1-yl)-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B13298860.png)


![4-Thia-1,8,10,12-tetraazatricyclo[7.3.0.0,2,6]dodeca-2(6),9,11-trien-7-one](/img/structure/B13298872.png)


amine](/img/structure/B13298887.png)

